Cas no 161239-02-7 (b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1-methylethyl)-5,5b,12,12,14b-pentamethyl-2H-3,15a-epoxybenzo[4',5']cyclohept[1',2':4,5]indeno[2,1-b]oxepin-11-yl)

b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1-methylethyl)-5,5b,12,12,14b-pentamethyl-2H-3,15a-epoxybenzo[4',5']cyclohept[1',2':4,5]indeno[2,1-b]oxepin-11-yl structure
161239-02-7 structure
Product Name:b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1-methylethyl)-5,5b,12,12,14b-pentamethyl-2H-3,15a-epoxybenzo[4',5']cyclohept[1',2':4,5]indeno[2,1-b]oxepin-11-yl
Numero CAS:161239-02-7
MF:C35H52O8
MW:600.783915007076
CID:1340932
Update Time:2024-03-01

b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1-methylethyl)-5,5b,12,12,14b-pentamethyl-2H-3,15a-epoxybenzo[4',5']cyclohept[1',2':4,5]indeno[2,1-b]oxepin-11-yl Proprietà chimiche e fisiche

Nomi e identificatori

    • b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1-methylethyl)-5,5b,12,12,14b-pentamethyl-2H-3,15a-epoxybenzo[4',5']cyclohept[1',2':4,5]indeno[2,1-b]oxepin-11-yl
    • b-D-Xylopyranoside, (3b,16a,23R,24R)-16,23:16,24-diepoxy-25-hydroxy-B(9a)-homo-19-norlanosta-1(10),7,9(11)-trien-3-yl
    • Cimicinol
    • b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1
    • b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1-methylethyl)-5,5b,12,12,14b-pentamethyl-2H-3,15a-epoxybenzo[4',5']cyclohep
    • Inchi: 1S/C35H52O8/c1-18-14-24-29(32(4,5)39)43-35(42-24)17-34(7)22-10-9-21-19(15-20(22)12-13-33(34,6)28(18)35)8-11-25(31(21,2)3)41-30-27(38)26(37)23(36)16-40-30/h8,10,12,18,21,23-30,36-39H,9,11,13-17H2,1-7H3/t18-,21-,23-,24-,25+,26+,27-,28-,29-,30+,33-,34+,35-/m1/s1
    • Chiave InChI: YPGMQGITTGQZFY-FOVWXURSSA-N
    • Sorrisi: O1[C@@]2([H])[C@]([H])(C(C([H])([H])[H])(C([H])([H])[H])O[H])O[C@]31C([H])([H])[C@@]1(C([H])([H])[H])C4=C([H])C([H])([H])[C@@]5([H])C(C([H])([H])[H])(C([H])([H])[H])[C@]([H])(C([H])([H])C([H])=C5C([H])([H])C4=C([H])C([H])([H])[C@]1(C([H])([H])[H])[C@@]3([H])[C@]([H])(C([H])([H])[H])C2([H])[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])(C([H])([H])O1)O[H])O[H])O[H]

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 43
  • XLogP3: 4.623

b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1-methylethyl)-5,5b,12,12,14b-pentamethyl-2H-3,15a-epoxybenzo[4',5']cyclohept[1',2':4,5]indeno[2,1-b]oxepin-11-yl Letteratura correlata

Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.